molecular formula C15H14O3 B3156069 3'-Benzyloxy-5'-hydroxyacetophenone CAS No. 81732-54-9

3'-Benzyloxy-5'-hydroxyacetophenone

Cat. No.: B3156069
CAS No.: 81732-54-9
M. Wt: 242.27 g/mol
InChI Key: QFNYESIGGWFJBI-UHFFFAOYSA-N
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Description

3’-Benzyloxy-5’-hydroxyacetophenone is an organic compound with the molecular formula C15H14O3 It is a derivative of acetophenone, characterized by the presence of a benzyloxy group at the 3’ position and a hydroxy group at the 5’ position on the aromatic ring

Scientific Research Applications

3’-Benzyloxy-5’-hydroxyacetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and specialty polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyloxy-5’-hydroxyacetophenone typically involves the following steps:

    Starting Material: The synthesis begins with 3’-hydroxyacetophenone.

    Benzylation: The hydroxy group at the 3’ position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation at the 5’ position using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production methods for 3’-Benzyloxy-5’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyloxy-5’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’-Benzyloxy-5’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy and benzyloxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3’-Hydroxyacetophenone: Lacks the benzyloxy group, making it less versatile in certain reactions.

    5’-Hydroxyacetophenone: Lacks the benzyloxy group at the 3’ position.

    3’,5’-Dihydroxyacetophenone: Contains two hydroxy groups but lacks the benzyloxy group.

Uniqueness

3’-Benzyloxy-5’-hydroxyacetophenone is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-hydroxy-5-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)13-7-14(17)9-15(8-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNYESIGGWFJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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